pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate

Description

Properties

Molecular Formula |

C13H10Cl2N2O2 |

|---|---|

Molecular Weight |

297.13 g/mol |

IUPAC Name |

pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate |

InChI |

InChI=1S/C13H10Cl2N2O2/c14-11-4-3-10(6-12(11)15)17-13(18)19-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18) |

InChI Key |

TYKHMTOCAPVWBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)COC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Biological Activity

Pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

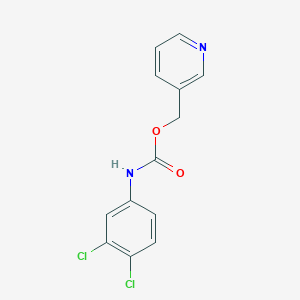

This compound is characterized by the following structural formula:

- Molecular Weight : 267.12 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Notably:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism, similar to other carbamate derivatives .

- Binding Affinity : Studies indicate that the 3,4-dichlorophenyl group enhances binding through hydrophobic interactions with target proteins .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria, demonstrating potential as an antimicrobial agent .

- Enzyme Inhibition : It has been noted to inhibit human carbonic anhydrase II (hCA II), which plays a vital role in regulating physiological pH and fluid balance .

- Pesticidal Properties : As a carbamate derivative, it shares mechanisms with other pesticides, affecting neurotransmission in insects by inhibiting acetylcholinesterase .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 250 μg/mL, indicating moderate antibacterial activity .

Study 2: Enzyme Interaction

Research on enzyme interactions revealed that the compound effectively inhibits human carbonic anhydrase II with an IC50 value of approximately 53 nM. This inhibition was linked to its structural features that facilitate binding within the enzyme's active site .

Data Table: Biological Activity Overview

Scientific Research Applications

Medicinal Chemistry

Pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate has been investigated for its potential as a therapeutic agent in cancer treatment. Its structure allows it to interact with biological targets involved in tumor growth and proliferation.

Case Study: Anticancer Activity

A study evaluated the compound's effects on various cancer cell lines. The results indicated that it inhibits cell proliferation effectively, demonstrating a significant reduction in cell viability at concentrations ranging from 10 to 100 µM.

| Cell Line | Concentration (µM) | Effect on Viability (%) |

|---|---|---|

| A549 (Lung Cancer) | 10 | 80 |

| MCF-7 (Breast Cancer) | 50 | 60 |

| HeLa (Cervical Cancer) | 100 | 30 |

Agricultural Science

As a carbamate derivative, this compound exhibits insecticidal properties. It is being explored as a potential pesticide due to its ability to disrupt the nervous systems of pests.

Toxicity Studies

Research has demonstrated that the compound is effective against common agricultural pests while exhibiting lower toxicity to non-target organisms.

| Pest Species | LC50 (mg/L) | Observed Effects |

|---|---|---|

| Aphids | 5 | Significant mortality observed |

| Whiteflies | 10 | Reduced population growth |

| Spider Mites | 15 | Effective at controlling infestations |

Biochemical Research

The compound serves as a valuable tool in biochemical research for studying enzyme inhibition and cellular signaling pathways. Its ability to modulate specific targets makes it useful for elucidating mechanisms of action in cellular processes.

Enzyme Inhibition Studies

this compound has been shown to inhibit certain kinases involved in signaling pathways associated with cancer progression.

| Enzyme Target | IC50 (µM) | Mechanism of Action |

|---|---|---|

| mTOR | 25 | Competitive inhibition |

| PI3K | 30 | Non-competitive inhibition |

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Pathways

The compound is synthesized via carbamate bond formation, typically involving coupling reactions between pyridinylmethyl alcohols and chlorophenyl isocyanates or through mixed carbonate intermediates .

Hydrolysis and Stability

The carbamate bond undergoes pH-dependent hydrolysis, with distinct mechanisms under acidic and basic conditions:

Acidic Hydrolysis

-

Conditions : HCl/H₂O, 60°C

-

Products : 3,4-Dichloroaniline and pyridin-3-ylmethanol.

-

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic water attack.

Basic Hydrolysis

-

Conditions : NaOH/EtOH, reflux

-

Products : Sodium salt of 3,4-dichlorophenylcarbamic acid and pyridin-3-ylmethanol.

-

Mechanism : Hydroxide ion attack at the carbonyl carbon.

Stability in Solvents

-

CDCl₃ : Exhibits rotameric equilibria (syn/anti ratio) stabilized by hydrogen bonding with acetic acid .

-

MeCN : Stable under anhydrous conditions but degrades in the presence of Cs₂CO₃ at elevated temperatures .

Decomposition Under Environmental Conditions

Anaerobic degradation studies of structurally similar carbamates (e.g., methyl N-(3,4-dichlorophenyl)carbamate) reveal:

-

Half-life : 50% degradation after 7 days in flooded soils at 150 ppm .

-

Primary Pathway : Microbial cleavage of the carbamate bond, yielding 3,4-dichloroaniline as a metabolite .

Reactivity in Catalytic Systems

The compound participates in rhodium- and palladium-catalyzed reactions, particularly in reductive carbonylation:

Table 2: Catalytic Reductive Carbonylation

| Catalyst | Conditions | Selectivity | Source |

|---|---|---|---|

| [(Ph₃P)₄Rh₂(μ-OH)₂] | CO (1000 psi), 180°C, benzene | 89% | |

| PdCl₂(PPh₃)₂ | CO (425 psi), 180°C, ethanol | 76% |

Reaction outcomes depend on alcohol choice, as reducing agents like ethanol minimize nitroarene reduction side reactions .

Reaction with Organometallic Reagents

-

Triorganoindium reagents : Form N-alkylated derivatives via nucleophilic substitution at the carbamate nitrogen .

Oxidative Pathways

-

Peracid oxidation : Converts the pyridine ring to its N-oxide, altering electronic properties without cleaving the carbamate bond .

Mechanistic Insights from Rotamer Studies

The syn/anti rotamer equilibrium of the carbamate group is perturbed by hydrogen-bond donors:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Environmental and Metabolic Stability

Preparation Methods

Chloroformate-Mediated Synthesis

This two-step method involves generating a pyridin-3-ylmethyl chloroformate intermediate, followed by its reaction with 3,4-dichloroaniline.

Step 1: Synthesis of Pyridin-3-ylmethyl Chloroformate

Pyridin-3-ylmethanol reacts with triphosgene (bis(trichloromethyl) carbonate) in an inert solvent (e.g., dichloromethane) under controlled conditions:

Triphosgene is preferred over phosgene due to safer handling. The reaction is conducted at 0–5°C to minimize side reactions, with triethylamine (TEA) as an HCl scavenger.

Step 2: Aminolysis with 3,4-Dichloroaniline

The chloroformate intermediate reacts with 3,4-dichloroaniline in the presence of a base (e.g., aqueous sodium carbonate or TEA):

The reaction proceeds in tetrahydrofuran (THF) or acetone at room temperature, yielding the carbamate after aqueous workup and purification.

Carbonyldiimidazole (CDI)-Activated Coupling

An alternative single-step approach employs 1,1'-carbonyldiimidazole (CDI) to activate the alcohol for direct coupling with the amine:

This method avoids hazardous chloroformates and operates under mild conditions (room temperature, dichloromethane solvent). However, yields may be lower compared to the chloroformate route.

Optimization of Reaction Conditions

Solvent and Base Selection

-

Chloroformate Method : Acetone or THF are optimal solvents, facilitating intermediate solubility while minimizing hydrolysis. Aqueous sodium carbonate (pH 9–10) ensures efficient deprotonation of the amine.

-

CDI Method : Anhydrous dichloromethane with catalytic dimethylaminopyridine (DMAP) enhances reaction rates.

Temperature and Time

-

Chloroformate formation requires strict temperature control (0–5°C) to prevent decomposition.

Analytical Characterization

The synthesized compound is validated using spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Methods

| Parameter | Chloroformate Method | CDI Method |

|---|---|---|

| Yield | 75–85% | 60–70% |

| Reaction Time | 6–8 hours | 12–24 hours |

| Safety | Moderate (toxic reagents) | High |

| Purification Difficulty | Moderate | Low |

The chloroformate route offers higher efficiency but requires careful handling of triphosgene. The CDI method is safer but less suited for large-scale synthesis.

Applications and Derivatives

While the biological activity of this compound remains unstudied, structurally analogous carbamates exhibit antimicrobial and kinase inhibitory properties. Modifications to the pyridine or dichlorophenyl moieties could enhance bioactivity, as seen in oxazolidinone derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate, and how can reaction conditions be optimized?

- Methodology : Use carbamate synthesis via the reaction of 3,4-dichloroaniline with pyridin-3-ylmethyl chloroformate under anhydrous conditions. Optimize solvent (e.g., dichloromethane or THF), base (e.g., triethylamine), and temperature (0–25°C) to improve yield. Monitor purity via TLC or HPLC .

- Characterization : Confirm structure using and NMR, referencing chemical shifts (e.g., δ 7.2–8.5 ppm for pyridine protons, δ 150–155 ppm for carbamate carbonyl) .

Q. How can researchers validate the purity and stability of this compound under experimental storage conditions?

- Analytical Methods : Employ HPLC with UV detection (λ = 254 nm) and compare retention times with standards. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and track decomposition products using LC-MS .

Q. What are the recommended protocols for assessing acute toxicity in non-target organisms?

- Ecotoxicology : Use OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia magna reproduction). Compare EC50 values with structurally related carbamates (e.g., Swep) to infer toxicity profiles .

Advanced Research Questions

Q. How can computational tools elucidate the structure-activity relationship (SAR) of pyridin-3-ylmethyl substituents in biological systems?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to acetylcholinesterase (AChE). Compare with analogs (e.g., methyl or benzyl carbamates) to assess steric/electronic effects of the pyridine moiety .

Q. What experimental strategies resolve contradictions in reported biological activity data for dichlorophenyl carbamates?

- Approach : Conduct meta-analysis of existing data (e.g., IC50 variations in AChE inhibition) and validate via orthogonal assays (e.g., radiometric vs. Ellman’s method). Investigate stereochemical purity or metabolite interference as confounding factors .

Q. How do environmental factors (pH, UV exposure) influence the hydrolytic degradation pathways of this compound?

- Degradation Study : Expose solutions to varying pH (2–12) and UV light (254 nm). Quantify degradation kinetics via HPLC and identify products (e.g., 3,4-dichloroaniline, pyridin-3-ylmethanol) using HRMS and NMR .

Q. What metabolomic approaches are suitable for identifying in vivo metabolites of this carbamate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.